molecular formula C8H17NO2 B3198185 1,3-Dioxane-5-methanamine, N,2,2-trimethyl- CAS No. 1010701-31-1

1,3-Dioxane-5-methanamine, N,2,2-trimethyl-

Cat. No. B3198185
M. Wt: 159.23 g/mol
InChI Key: CQXAXRLNONSHFG-UHFFFAOYSA-N
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Patent
US08853224B2

Procedure details

Methylamine solution (3 mL, 34.8 mmol) was added to a solution of (2,2-dimethyl-1,3-dioxan-5-yl)methyl methanesulfonate (0.9 g, 4.01 mmol, prepared as per B. Xu et al. J. Med. Chem. 2002, 45, 5694) in DMSO (7 mL) and stirred at 75° C. overnight. The reaction was diluted with CHCl3 and the CHCl3 washed with water (×2), dried and concentrated in vacuo to afford approximately 670 mg of crude product. The crude material was columned on silica eluting with DCM, 20% MeOH/DCM, and 20% 7N NH3 in MeOH/DCM to afford (2,2-dimethyl-1,3-dioxan-5-yl)-N-methylmethanamine (330 mg, 52% yield) as an oily residue. 13C NMR (CD3OD) δ 99.7, 64.4 (2×CH2), 52.3, 36.9, 36.0, 26.0, 23.5.
Quantity
3 mL
Type
reactant
Reaction Step One
Name
(2,2-dimethyl-1,3-dioxan-5-yl)methyl methanesulfonate
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].CS(O[CH2:8][CH:9]1[CH2:14][O:13][C:12]([CH3:16])([CH3:15])[O:11][CH2:10]1)(=O)=O.C(Cl)Cl.N>CS(C)=O.C(Cl)(Cl)Cl.CO.C(Cl)Cl>[CH3:15][C:12]1([CH3:16])[O:13][CH2:14][CH:9]([CH2:8][NH:2][CH3:1])[CH2:10][O:11]1 |f:6.7|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
CN
Name
(2,2-dimethyl-1,3-dioxan-5-yl)methyl methanesulfonate
Quantity
0.9 g
Type
reactant
Smiles
CS(=O)(=O)OCC1COC(OC1)(C)C
Name
Quantity
7 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl
Step Seven
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred at 75° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the CHCl3 washed with water (×2)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford approximately 670 mg of crude product

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(OCC(CO1)CNC)C
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.